molecular formula C11H13BO3 B13154175 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

Cat. No.: B13154175
M. Wt: 204.03 g/mol
InChI Key: ZOOJQYCVAVDDQO-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

The synthesis of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one involves its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. This elevation in cAMP levels results in the suppression of inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one include:

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of PDE4, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H13BO3

Molecular Weight

204.03 g/mol

IUPAC Name

4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butan-2-one

InChI

InChI=1S/C11H13BO3/c1-8(13)5-6-9-3-2-4-10-7-15-12(14)11(9)10/h2-4,14H,5-7H2,1H3

InChI Key

ZOOJQYCVAVDDQO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)C)O

Origin of Product

United States

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